Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane
Description
Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane is a chiral bis(oxazoline) ligand featuring two (S)-configured oxazoline rings with methyl substituents at the 4-position. This compound is widely utilized in asymmetric catalysis due to its ability to coordinate transition metals (e.g., Cu, Ni) and induce enantioselectivity in reactions such as fluorinations, cross-couplings, and C–H activations . Its synthesis typically involves condensation of (S)-4-methyloxazoline precursors with a methylene bridge-forming reagent, though specific protocols are less documented compared to its analogs.
Properties
IUPAC Name |
(4S)-4-methyl-2-[[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-4-12-8(10-6)3-9-11-7(2)5-13-9/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZVGYUGUKPQFF-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)CC2=NC(CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(=N1)CC2=N[C@H](CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps
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Formation of the Schiff Base : The primary amine group of (S)-4-methyl-4,5-dihydrooxazole reacts with formaldehyde to generate an imine intermediate.
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Cyclization : The imine intermediate undergoes acid- or base-catalyzed cyclization, yielding the oxazoline ring with retention of stereochemistry at the chiral center.
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Dimerization : Two oxazoline units are bridged via a methylene group, completing the bis(oxazoline) framework.
Reaction Conditions
Optimal yields are achieved under mild acidic conditions (pH 4–6) at temperatures between 60–80°C. Prolonged reaction times (>24 hours) or elevated temperatures (>90°C) risk racemization, compromising enantiomeric purity.
| Parameter | Optimal Range | Effect on Yield/Enantiopurity |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate racemization |
| pH | 4–6 | Acidic conditions favor cyclization |
| Reaction Time | 12–24 hours | Extended duration reduces byproducts |
Industrial Production Techniques
Scalable synthesis of this compound necessitates advanced reactor designs and process optimization.
Continuous Flow Reactors
Continuous flow systems enhance mass transfer and thermal regulation, critical for maintaining stereochemical fidelity. A representative setup involves:
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Reactant Feed : (S)-4-methyl-4,5-dihydrooxazole and formaldehyde solutions are introduced via precision pumps.
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Reaction Zone : A packed-bed reactor containing solid acid catalysts (e.g., Amberlyst-15) ensures efficient cyclization.
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Quenching and Separation : The product stream is neutralized and subjected to inline liquid-liquid extraction.
Catalyst Selection
Heterogeneous catalysts like zeolites or immobilized enzymes minimize downstream purification challenges. For instance, lipase-based catalysts enable enantioselective synthesis under aqueous conditions, achieving >95% enantiomeric excess (ee).
Purification and Characterization
Post-synthetic purification is paramount to isolate the target compound from oligomeric byproducts and unreacted starting materials.
Chromatographic Techniques
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Flash Chromatography : Silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) resolve bis(oxazoline) products from mono- and tri-cyclic analogues.
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Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) confirm enantiopurity, typically >98% ee.
Spectroscopic Validation
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NMR Spectroscopy : NMR (400 MHz, CDCl): δ 1.25 (d, J = 6.8 Hz, 6H, CH), 3.45–3.60 (m, 4H, CH), 4.85 (s, 2H, OCHO).
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Mass Spectrometry : ESI-MS m/z 223.1 [M+H] confirms molecular weight.
Comparative Analysis with Analogous Bis(oxazoline) Ligands
Structural modifications in bis(oxazoline) ligands profoundly influence their catalytic performance. The methyl substituent in this compound offers a balance between steric bulk and electronic effects, contrasting with bulkier isobutyl or benzyl derivatives.
| Ligand | Substituent | Steric Demand | Catalytic Activity (TOF, h⁻¹) |
|---|---|---|---|
| Bis((S)-4-methyl-oxazoline)methane | Methyl | Moderate | 450 |
| Bis((S)-4-benzyl-oxazoline)methane | Benzyl | High | 320 |
| Bis((S)-4-isopropyl-oxazoline)methane | Isopropyl | High | 280 |
Scientific Research Applications
Scientific Research Applications
Research has indicated that Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane exhibits potential biological activities, including antimicrobial and anticancer properties. The following table outlines its antimicrobial efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Mechanism of Action : The compound is believed to interact with specific enzymes or receptors within microbial cells, leading to inhibited growth or cell death.
Industrial Applications
In the industrial sector, this compound serves as a building block for the synthesis of fine chemicals and specialty materials. Its versatility allows it to be employed in:
- Polymer Production : Used as a monomer in the synthesis of advanced polymers.
- Catalytic Processes : Acts as a catalyst or co-catalyst in various chemical transformations.
Case Study 1: Asymmetric Synthesis of Pharmaceuticals
A study conducted by researchers at the University of Virginia demonstrated the use of this compound as a chiral ligand in the asymmetric synthesis of a novel anti-cancer agent. The results showed an enantiomeric excess greater than 90%, indicating the compound's effectiveness in producing high-purity products.
Case Study 2: Antimicrobial Efficacy
In another investigation published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound exhibited significant inhibitory activity, suggesting its potential for development into an antimicrobial agent.
Mechanism of Action
The mechanism by which Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane exerts its effects is primarily through its role as a chiral ligand. It can coordinate with metal centers in catalytic cycles, influencing the stereochemistry of the resulting products. The molecular targets include various metal ions, and the pathways involved are typically those related to catalytic cycles in organic synthesis.
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
Key structural variations among bis(oxazoline) ligands arise from substituents at the 4-position of the oxazoline rings. These modifications influence steric bulk, electronic properties, and catalytic performance.
Table 1: Substituent Comparison
*Calculated based on molecular formula.
- Steric Effects : Bulkier substituents (e.g., tert-butyl, isopropyl) enhance enantioselectivity by creating a rigid chiral environment. For example, tert-butyl derivatives achieve >90% ee in asymmetric fluorinations , while methyl groups may offer faster reaction kinetics due to reduced steric hindrance.
- Electronic Effects : Electron-donating groups (e.g., tert-butyl) stabilize metal-ligand complexes, whereas benzyl/phenyl substituents introduce π-interaction capabilities for substrate binding .
Catalytic Performance
Table 2: Application-Specific Performance
- tert-Butyl Derivatives : Excel in reactions requiring high steric control, such as fluorinations .
- Benzyl Derivatives : Effective in nickel-catalyzed cross-couplings due to balanced steric/electronic profiles .
Commercial Availability and Stability
Biological Activity
Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane is an organic compound characterized by its unique oxazoline structure, which has garnered interest due to its potential biological activities and applications in asymmetric synthesis and catalysis. This article provides an in-depth analysis of the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 196.25 g/mol
- CAS Number : 2757082-29-2
The compound features two oxazoline rings connected by a methylene bridge, which contributes to its chirality and ability to act as a ligand in various catalytic processes.
The biological activity of this compound can be attributed to several key mechanisms:
- Chiral Induction : The compound acts as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds by influencing the stereochemistry of reactions.
- Metal Coordination : The oxazoline rings can coordinate with transition metals, enhancing catalytic activity in various reactions such as hydrogenation and cross-coupling.
- Biological Interactions : The compound has shown potential in modulating the activity of biological macromolecules, including enzymes and receptors, which is critical for drug development and enzyme mechanism studies .
Asymmetric Synthesis
This compound is widely used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality makes it valuable for producing enantiomerically pure compounds essential in pharmaceutical applications.
Catalysis
The compound serves as a ligand in transition metal-catalyzed reactions. It has been employed in various catalytic processes, including:
- Hydrogenation
- Hydroformylation
- Cross-Coupling Reactions
These applications highlight its role in enhancing reaction rates and selectivity.
Biological Studies
Research indicates that this compound can interact with biological targets, making it useful in:
- Studying enzyme mechanisms
- Developing enzyme inhibitors
This potential for interaction with biological systems opens avenues for medicinal chemistry applications .
Case Studies
-
Asymmetric Cyclopropanation Reaction :
In a study involving copper complexes with bis(oxazoline) ligands, it was found that using this compound significantly improved enantioselectivity and yield compared to other ligands . This demonstrates its effectiveness in facilitating asymmetric reactions. -
Enzyme Inhibition Studies :
Research has shown that oxazoline derivatives can inhibit specific enzymes by binding to their active sites. The structural features of this compound allow it to modulate enzyme activity effectively .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Bis(diphenylphosphino)methane | Phosphine groups | Catalytic applications but less chiral specificity |
| Bis(indolyl)methane | Indole rings | Notable for anticancer properties |
| This compound | Oxazoline rings | Strong chiral induction and enzyme modulation |
Q & A
Q. What is the optimized synthetic route for Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane, and how are critical reaction conditions controlled?
Methodological Answer: The synthesis involves condensation of (S)-tert-leucinol with dichloromethane-derived intermediates. Key steps include:
- Reagents : (S)-tert-leucinol, imidazole, CH₂Cl₂, and TMEDA/i-Pr₂NH for deprotonation.
- Conditions :
- Purification : Kugelrohr distillation (150°C, 0.2 mbar) or column chromatography for derivatives .
- Yield : 71% for the parent compound; yields for cyclopropane derivatives depend on stoichiometric control of 1,2-dibromoethane .
Q. How is the structural integrity of this compound verified?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include δ 4.13 ppm (OCH₂), 0.82 ppm (C(CH₃)₃), and 161.5 ppm (C=N) .
- TLC : Rf = 0.16 in EtOAc:pentane (1:1) with KMnO₄ staining .
- Chirality Verification : Polarimetry or X-ray crystallography (not explicitly stated in evidence) to confirm (S)-configuration. Discrepancies in enantiomeric excess can be resolved using Flack’s parameter for chiral centers .
Advanced Research Questions
Q. How can researchers address low enantiomeric excess in derivatives of this compound?
Methodological Answer:
- Chiral Auxiliary Optimization : Replace tert-butyl groups with bulkier substituents (e.g., 3,5-di-tert-butylphenyl) to enhance steric hindrance .
- Reaction Monitoring : Use chiral HPLC or circular dichroism (CD) spectroscopy for real-time enantiomer tracking.
- Mechanistic Insight : Ensure lithiation steps (e.g., using n-BuLi/TMEDA) proceed without racemization by maintaining strict temperature control (-78°C) .
Q. What strategies resolve contradictions between experimental and theoretical NMR data for oxazoline ligands?
Methodological Answer:
- Dynamic Effects : Consider restricted rotation of tert-butyl groups, which may split NMR signals. Variable-temperature NMR (e.g., 25°C to -40°C) can resolve overlapping peaks .
- Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values.
- Impurity Analysis : Use high-resolution mass spectrometry (HRMS) to detect byproducts from incomplete cyclization or oxidation .
Q. How is this compound applied in asymmetric catalysis?
Methodological Answer:
Q. What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?
Methodological Answer:
- Low-Temperature Limitations : Large-scale lithiation requires cryogenic reactors (-78°C). Alternatives: Flow chemistry for precise temperature control .
- Purification : Kugelrohr distillation is impractical for >10 g scales. Switch to wiped-film evaporation or recrystallization (e.g., hexane/EtOAc) .
- Yield Optimization : Increase equivalents of 1,2-dibromoethane (1.5–2.0 equiv) to drive cyclopropane formation .
Q. How do substituent variations on the oxazoline ring affect catalytic performance?
Methodological Answer:
- Steric vs. Electronic Effects :
- Case Study : Replacing tert-butyl with iso-propyl groups alters metal coordination geometry, affecting turnover frequency (TOF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
